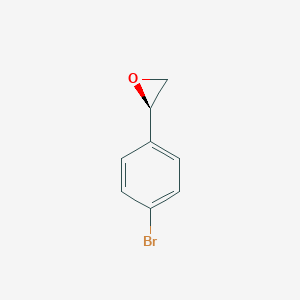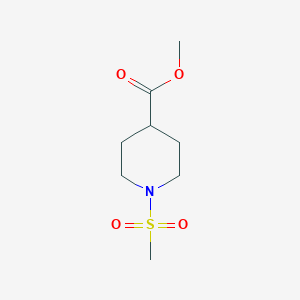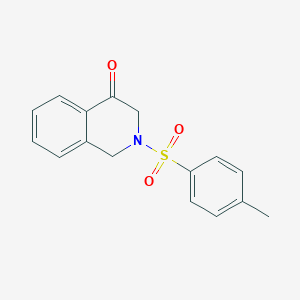
2-tosyl-2,3-dihydroisoquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tosyl-2,3-dihydroisoquinolin-4(1H)-one, commonly known as TDIQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. TDIQ is a versatile molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one can be achieved through a multi-step reaction pathway involving several key reactions.
Starting Materials
2-methyl-1,2,3,4-tetrahydroisoquinoline, p-toluenesulfonyl chloride, sodium hydride, acetic anhydride, sodium acetate, ethanol
Reaction
Step 1: Protection of the amine group using p-toluenesulfonyl chloride and sodium hydride in ethanol to form 2-tosyl-2,3-dihydroisoquinoline., Step 2: Acetylation of the protected amine group using acetic anhydride and sodium acetate in acetic acid to form 2-acetoxy-2,3-dihydroisoquinoline-1-sulfonate., Step 3: Deprotection of the tosyl group using sodium hydroxide in water to form 2-acetoxy-2,3-dihydroisoquinoline-4(1H)-one., Step 4: Hydrolysis of the acetoxy group using sodium hydroxide in water to form 2-hydroxy-2,3-dihydroisoquinolin-4(1H)-one., Step 5: Cyclization of the hydroxy group using acetic anhydride and sulfuric acid to form 2-tosyl-2,3-dihydroisoquinolin-4(1H)-one.
科学研究应用
TDIQ has been widely used in scientific research due to its potential applications in drug discovery and development. TDIQ and its derivatives have been shown to possess various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. TDIQ has also been used as a building block for the synthesis of other biologically active molecules, such as alkaloids and natural products.
作用机制
The mechanism of action of TDIQ is not fully understood, but it is believed to involve the inhibition of various enzymes, including cyclooxygenases and lipoxygenases, which are involved in the inflammatory response. TDIQ has also been shown to inhibit the activity of certain kinases, such as protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
生化和生理效应
TDIQ has been shown to possess various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. TDIQ has been shown to inhibit the production of various inflammatory mediators, such as prostaglandins and leukotrienes, and to suppress the activation of immune cells, such as macrophages and T cells. TDIQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using TDIQ in lab experiments is its versatility. TDIQ can be synthesized using various methods, and its derivatives can be easily modified to enhance its pharmacological activities. However, one of the main limitations of using TDIQ in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for research on TDIQ. One area of research is the development of TDIQ derivatives with enhanced pharmacological activities. Another area of research is the elucidation of the mechanism of action of TDIQ and its derivatives. Additionally, the potential use of TDIQ and its derivatives in the treatment of various diseases, such as cancer and viral infections, should be further explored.
属性
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1,3-dihydroisoquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13-4-2-3-5-15(13)16(18)11-17/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYCNZJUBOWCEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tosyl-2,3-dihydroisoquinolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

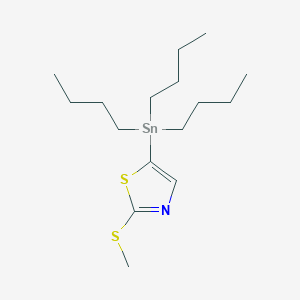
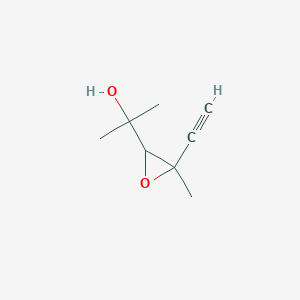
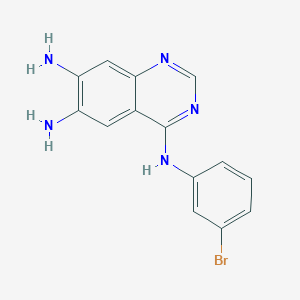
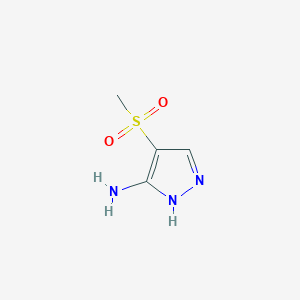
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B180055.png)
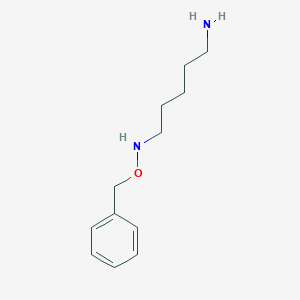
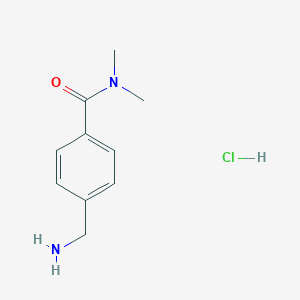
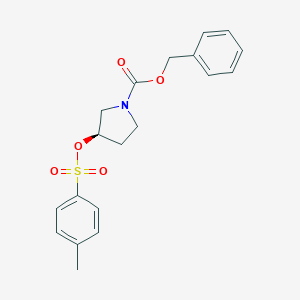
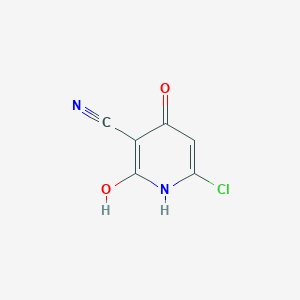
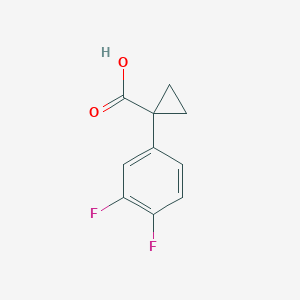
![3',6'-Diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B180066.png)
![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B180067.png)
